N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-methoxy-substituted benzothiazole core and a 4-methylphenyl group attached to the acetamide moiety. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The methoxy group at position 6 of the benzothiazole ring enhances electronic properties and may improve solubility, while the 4-methylphenyl substituent contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFUUDZOOZTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 427.6 g/mol. Its structural features include a benzothiazole core and a thiazole ring, which contribute to its unique chemical behavior and biological activity.
Anticancer Properties
Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : The effects of this compound were evaluated on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analysis revealed that it significantly promoted apoptosis at concentrations as low as 1 μM .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.0 | Induction of apoptosis |
| A549 | 1.5 | Cell cycle arrest |
| H1299 | 2.0 | Inhibition of migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Research has demonstrated that it can significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential therapeutic applications in inflammatory diseases .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:
- Signaling Pathways : Studies indicate that the compound may inhibit key signaling pathways, including AKT and ERK, which are critical for cell survival and proliferation .
- Cytotoxic Mechanisms : The compound's cytotoxic effects are likely mediated through reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:
- Study on Dual Action : A study focused on a related benzothiazole derivative demonstrated significant dual action against both cancer cells and inflammatory pathways. The compound not only inhibited tumor growth but also reduced inflammation markers in vivo .
- Combination Therapy Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy while reducing side effects associated with conventional cancer therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibits promising anticancer properties. Studies have shown that compounds with benzothiazole moieties often demonstrate cytotoxic effects against various cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as a lead compound for developing anticancer drugs.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. The benzothiazole derivatives have been widely studied for their ability to combat bacterial and fungal infections. In vitro assays demonstrated that this compound exhibits effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and biological activities of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide and analogous compounds:
Key Findings
Structural and Crystallographic Insights
- Dihedral Angle Influence : In N-(4-chlorobenzothiazol-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between benzothiazole and benzene rings (79.3°) suggests a twisted conformation, which may reduce steric clashes in enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
